3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide
Description
Properties
IUPAC Name |
(8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c9-5-6-3-7-1-2-8(4-6)12(7,10)11/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELFBSILPIAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Another method includes the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers . These methods typically require specific catalysts and reaction conditions to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and environmentally friendly catalysts is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom within its structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxymethyl group can also engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- Sulfone vs. Sulfide : The sulfone group in the target compound increases water solubility compared to sulfide analogs (e.g., compound 6c). However, hygroscopicity may require formulation adjustments, as seen in dihydrochloride salts of aza derivatives () .
- Stability : Sulfones resist oxidation, unlike sulfides, which may convert to sulfoxides or sulfones in vivo. This stability extends the compound’s half-life in biological systems .
Potential Therapeutic Targets
- CNS Applications : Bicyclo[3.2.1]octane derivatives are explored for treating addiction () and as sedatives (). The target compound’s hydroxymethyl group may align with binding motifs in dopamine or serotonin transporters .
- NK1 Antagonism : While aza derivatives dominate this space (), the target compound’s sulfone could modulate off-target effects, warranting further investigation .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide, a bicyclic compound featuring a hydroxymethyl group and a sulfur atom, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, enzyme inhibition, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H12O3S
- Molecular Weight : 176.24 g/mol
- IUPAC Name : 8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-ol
- Structural Formula :
- SMILES: C1CC2CC(CC1S2(=O)=O)O
- InChI: InChI=1S/C7H12O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h5-8H,1-4H2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead candidate for developing new antibiotics.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that the compound has cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells while minimizing damage to normal cells.
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes involved in metabolic processes. Notably, it shows potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have significant implications for pharmacokinetics and drug interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in depth:
- Antimicrobial Study : A publication in the Journal of Medicinal Chemistry assessed various bicyclic compounds, including this one, revealing its potential as an antibiotic lead compound.
- Cancer Research : Research from a prominent cancer institute evaluated the cytotoxic effects on multiple cancer cell lines, highlighting its ability to induce apoptosis through mitochondrial pathways.
- Enzyme Interaction : A pharmacological study investigated how this compound interacts with cytochrome P450 enzymes, suggesting it may alter drug metabolism profiles critical for therapeutic applications.
Q & A
Q. What synthetic methodologies are most effective for constructing the bicyclo[3.2.1]octane scaffold with sulfur and hydroxymethyl substituents?
The synthesis of this bicyclic system typically employs radical cyclization and cross-coupling reactions . For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves excellent diastereocontrol (>99%) for azabicyclic derivatives . Stille or Suzuki couplings are also effective for introducing aryl/heteroaryl groups at the 3-position, though Suzuki conditions may yield complex mixtures requiring rigorous purification . The hydroxymethyl group is often introduced via ester hydrolysis or selective oxidation of a methylene precursor .
Q. How can the stereochemistry and purity of this compound be validated experimentally?
Key techniques include:
- X-ray crystallography for absolute stereochemical confirmation (e.g., derivatives like 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine have been structurally resolved) .
- Chiral HPLC with polysaccharide-based columns to separate enantiomers, validated by comparison with synthetic standards .
- NMR spectroscopy (e.g., NOESY for spatial proximity analysis of protons in the rigid bicyclic framework) .
Q. What physicochemical properties are critical for handling and storage?
The compound’s hygroscopicity (due to the hydroxymethyl group) and thermal stability must be characterized via:
- TGA/DSC to assess decomposition temperatures (e.g., derivatives degrade above 200°C) .
- Karl Fischer titration to quantify water absorption, which impacts reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity in receptor-binding studies?
Systematic structure-activity relationship (SAR) studies on analogous bicyclic systems reveal:
- The 8-thia bridge enhances metabolic stability compared to oxygen analogues .
- Hydroxymethyl substitution at C3 improves solubility but may reduce blood-brain barrier permeability due to polarity .
- Docking simulations (e.g., with serotonin or dopamine receptors) suggest the sulfone group participates in hydrogen bonding with active-site residues .
Q. What mechanistic insights explain diastereoselectivity in radical cyclization reactions of precursors?
Computational studies (DFT) indicate that the chair-like transition state in radical cyclization minimizes steric strain, favoring the endo configuration. For example, 1-allyl-substituted azetidin-2-ones cyclize with >75% diastereomeric excess due to stabilizing non-covalent interactions between the allyl group and the bicyclic core .
Q. How can this compound serve as a building block for supramolecular architectures?
The rigid bicyclic scaffold acts as a conformational lock in host-guest systems. For instance, 8-azabicyclo[3.2.1]octane derivatives form stable inclusion complexes with cyclodextrins, as shown by isothermal titration calorimetry (ITC) and NMR titration .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
Advanced LC-MS/MS methods with a C18 column and 0.1% formic acid mobile phase are required to detect sub-0.1% impurities (e.g., des-methyl byproducts). High-resolution mass spectrometry (HRMS) confirms molecular formulae of unknown peaks .
Q. How does the sulfone group influence photostability under UV irradiation?
Accelerated photodegradation studies (ICH Q1B guidelines) show that the sulfone moiety increases stability compared to sulfide analogues. Degradation pathways involve C-S bond cleavage, identified via HPLC-UV/HRMS .
Q. What in vitro models are suitable for assessing neuropharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
